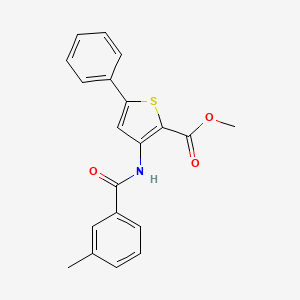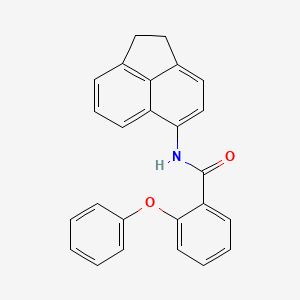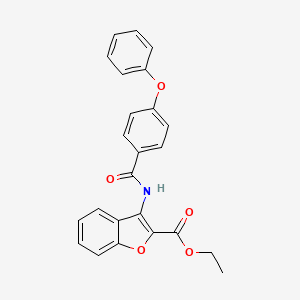
ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate (ECCMC) is a cyclic organic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and its ability to form hydrogen bonds with other molecules. ECCMC has been used in a variety of studies, including the synthesis of new compounds, the study of its mechanism of action, and the investigation of its biochemical and physiological effects.
科学的研究の応用
Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate has been studied for its potential applications in scientific research. It has been used in the synthesis of new compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of its mechanism of action, as well as its biochemical and physiological effects. It has been used in the investigation of its potential therapeutic uses, as well as its potential toxicity.
作用機序
The mechanism of action of ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed that its unique structure allows it to form hydrogen bonds with other molecules, which may be responsible for its observed effects. Additionally, it is believed that the presence of a cyano group in its structure may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, it has been found to possess anti-inflammatory and anti-cancer properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its unique structure allows for the formation of hydrogen bonds with other molecules. Additionally, it is relatively stable and is not prone to decomposition. However, it is not very soluble in water, which may limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which may also limit its use in certain experiments.
将来の方向性
Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate has potential applications in a variety of fields. It has been studied for its potential therapeutic uses, such as in the treatment of certain diseases. Additionally, it has potential applications in the synthesis of new compounds, such as polymers, dyes, and pharmaceuticals. It also has potential applications in the study of its mechanism of action and its biochemical and physiological effects. Furthermore, its unique structure may allow for the formation of new compounds with novel properties. Finally, its potential toxicity should be further studied to ensure its safety for use in scientific research.
合成法
Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of thiophene-2-carboxylic acid with cyanoethanesulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction yields the desired product, this compound, in high yields. Other methods of synthesis include the reaction of thiophene-2-carboxylic acid with ethyl cyanoethanesulfonate in the presence of a base, as well as the reaction of thiophene-2-carboxylic acid with ethyl cyanoethanesulfonate in the presence of a base and an acid catalyst.
特性
IUPAC Name |
ethyl 5-(cyclohexanecarbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOGUGJLKUOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)


![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)


![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)